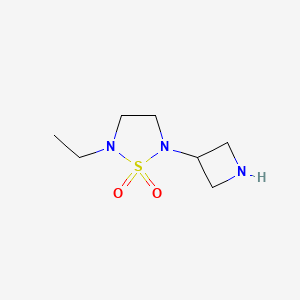

2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S/c1-2-9-3-4-10(13(9,11)12)7-5-8-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABGCSLVFYLZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(S1(=O)=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiadiazolidine ring structure, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiadiazolidine rings exhibit significant antimicrobial properties. The biological activity of 2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide was evaluated against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 100 µg/mL |

| S. aureus | 150 µg/mL |

| C. albicans | 200 µg/mL |

These results indicate that the compound has a moderate antimicrobial effect, comparable to established antibiotics .

Anticancer Activity

The anticancer potential of 2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine 1,1-dioxide was assessed in vitro using various cancer cell lines. The compound exhibited cytotoxic effects against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| Patu8988 | 15 |

| SGC7901 | 20 |

The mechanisms underlying these effects may involve the induction of apoptosis and cell cycle arrest .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays including DPPH and ABTS radical scavenging tests. Results indicated that the compound possesses significant antioxidant activity.

| Assay | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This suggests that the compound could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazolidine derivatives:

- Antimicrobial Evaluation : A study reported that derivatives of thiadiazolidines showed enhanced antibacterial activity against resistant strains of bacteria, suggesting potential for development as new antibiotics .

- Cytotoxic Studies : Research indicated that modifications in the thiadiazolidine structure could lead to increased cytotoxicity against cancer cells, highlighting the importance of structural optimization in drug design .

- Antioxidant Properties : Compounds similar to 2-(Azetidin-3-yl)-5-ethyl-1,2,5-thiadiazolidine were found to exhibit significant free radical scavenging abilities, emphasizing their role in mitigating oxidative damage .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-AET exhibit various biological activities. These include:

- Antimicrobial Properties : Thiadiazolidine derivatives have been studied for their ability to inhibit bacterial growth, making them potential candidates for antibiotic development.

- Antioxidant Effects : Compounds containing thiadiazole structures are known for their antioxidant properties, which can be beneficial in treating oxidative stress-related diseases.

- Anti-inflammatory Activity : Some studies suggest that thiadiazolidine derivatives may possess anti-inflammatory effects, offering therapeutic potential in inflammatory conditions.

Medicinal Chemistry Applications

The unique structural features of 2-AET open avenues for its application in medicinal chemistry:

- Drug Development : The compound's diverse biological activities make it a candidate for further exploration in drug design aimed at various therapeutic targets.

- Synthesis of Novel Compounds : 2-AET can serve as a precursor for synthesizing new derivatives with enhanced pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the applications of compounds related to 2-AET. Below are summarized findings from notable research:

| Study | Findings |

|---|---|

| Antimicrobial Activity Study | Investigated the effectiveness of thiadiazolidine derivatives against various bacterial strains, demonstrating significant inhibition rates. |

| Antioxidant Properties Research | Highlighted the ability of thiadiazolidines to scavenge free radicals, suggesting potential use in oxidative stress-related conditions. |

| Anti-inflammatory Mechanism Study | Explored the pathways through which thiadiazolidines exert anti-inflammatory effects, providing insights into their therapeutic mechanisms. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,2,5-thiadiazolidine 1,1-dioxides are highly dependent on substituents at the N2, N5, and C3 positions. Below is a comparative analysis of key analogs:

Preparation Methods

Cyclodehydration of Acylthiosemicarbazides

A classical method for constructing 1,2,5-thiadiazolidine 1,1-dioxide rings involves cyclodehydration of acylthiosemicarbazides in the presence of acid catalysts such as sulfuric acid or phosphoric acid. This approach was first reported by Hoggarth et al. and remains a foundational route to thiadiazole derivatives.

- Procedure: Acylthiosemicarbazides are treated with concentrated sulfuric acid or POCl3, inducing cyclization and dehydration to form the thiadiazolidine dioxide ring.

- Advantages: Straightforward, uses readily available starting materials.

- Limitations: Harsh acidic conditions may limit functional group tolerance.

This method can be adapted to introduce the azetidine substituent by selecting appropriate acylthiosemicarbazide precursors bearing azetidine moieties or by subsequent substitution reactions.

Reaction of N-Methylethylenediamine with Sulfamide in Pyridine

A more recent and milder method involves the reaction of N-methylethylenediamine with sulfamide in pyridine under reflux conditions, leading to the formation of 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide derivatives, which are structurally related to the target compound.

- Conditions: Heating N-methylethylenediamine with sulfamide in pyridine at 100–120°C for 16–24 hours under inert atmosphere.

- Yields: Varying from 16% to 68%, depending on reaction time and temperature.

- Workup: Concentration under reduced pressure, extraction with ethyl acetate, washing, drying, and purification by column chromatography.

- Example Data:

| Yield (%) | Reaction Conditions | Notes |

|---|---|---|

| 52.3 | Pyridine, imidosulfonic acid, reflux 3h | Reflux with N-methylethylenediamine and sulfuric diimide; workup includes extraction |

| 28 | Pyridine, sulfamide, 120°C, 16h | Stirring under nitrogen, followed by extraction and chromatography |

| 16 | Sulfamide in 1,4-dioxane, reflux 20h | Dropwise addition and reflux, purification by flash chromatography |

| 68.7 | N-methylacetamide, potassium carbonate | Alkylation step with 4-nitrobenzyl bromide after thiadiazolidine formation |

These conditions highlight the flexibility of pyridine as solvent and sulfamide as sulfur source for ring formation.

Use of Hydroxylamine Hydrochloride and Chalcone Intermediates

Another approach involves the synthesis of azetidine-containing thiadiazolidine derivatives via reaction of chalcone intermediates with hydroxylamine hydrochloride under basic conditions.

- Procedure: Chalcone dissolved in dichloroethane is cooled to 0°C, followed by addition of aqueous sodium hydroxide and hydroxylamine hydrochloride solution, maintaining low temperature to control reaction.

- Reaction Time: Stirring biphasic mixture for 90 minutes at 0°C.

- Outcome: Formation of isoxazoline azetidine derivatives, which can be further transformed to thiadiazolidine dioxide analogs.

- Key Reagents: Chalcones, hydroxylamine hydrochloride, sodium hydroxide, dichloroethane.

- Notes: This method allows stereoselective synthesis and control over substitution patterns.

One-Pot Multicomponent Reactions (MCRs)

Recent literature describes greener and more efficient one-pot methods for synthesizing thiazolidine derivatives using multicomponent reactions involving cysteamine hydrochloride, nitroethylene derivatives, aldehydes, and bases like triethylamine.

- Advantages: Mild conditions, high yields, operational simplicity.

- Mechanism: Initial formation of 2-(nitromethylene)thiazolidine intermediate, followed by condensation and Michael addition steps.

- Relevance: Although primarily for thiazolidine-4-ones, these methods provide insights into constructing sulfur-nitrogen heterocycles which can be adapted for thiadiazolidine dioxide derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Cyclodehydration of acylthiosemicarbazides | Acylthiosemicarbazides, H2SO4 or POCl3 | Acid catalysis, reflux | Moderate | Harsh acidic conditions, classical method |

| N-Methylethylenediamine + Sulfamide | N-methylethylenediamine, sulfamide, pyridine | 100–120°C, 16–24 h, inert atmosphere | 16–68 | Mild conditions, variable yields, column purification |

| Hydroxylamine hydrochloride with chalcones | Chalcone, hydroxylamine hydrochloride, NaOH, dichloroethane | 0°C, biphasic, 90 min | Not specified | Enables stereoselective azetidine derivatives |

| One-pot MCR with cysteamine hydrochloride | Cysteamine hydrochloride, nitroethylene, aldehyde, triethylamine | Reflux, EtOH/H2O solvent | High | Green chemistry approach, adaptable to thiadiazolidines |

Research Findings and Observations

- The pyridine-sulfamide method is widely used for synthesizing thiadiazolidine dioxide cores with various substituents, providing moderate to good yields.

- Control of temperature and reaction time is critical to optimize yields and purity.

- The use of hydroxylamine hydrochloride and chalcone intermediates allows for selective azetidine ring introduction, which is crucial for the target compound.

- Multicomponent reactions offer promising alternatives with greener profiles but require further adaptation for the specific target compound.

- Purification typically involves extraction, drying over magnesium sulfate, and column chromatography to achieve high purity.

Q & A

Q. What interdisciplinary approaches integrate chemical synthesis with systems biology for holistic research?

- Methodological Answer :

- Omics Integration : Pair synthetic data with transcriptomic profiling (RNA-seq) to identify off-target effects .

- Process Engineering : Apply CRDC subclass RDF2050108 (process control) to automate reaction scale-up .

- Data Science : Use Python/R for multivariate analysis of high-throughput screening datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.